
Chlortetracycline-d6 (hydrochloride)
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Overview
Description
Chlortetracycline-d6 (hydrochloride) is a deuterium-labeled isotopologue of chlortetracycline hydrochloride, a broad-spectrum tetracycline-class antibiotic. It is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis of chlortetracycline in biological and environmental matrices . Key properties include:
- Molecular Formula: C₂₂H₁₇D₆ClN₂O₈·HCl
- Molecular Weight: 484.92 g/mol (vs. 479.88 g/mol for non-deuterated chlortetracycline hydrochloride) .
- Purity: >98%, as certified by analytical standards .
- Primary Use: Research applications, including pharmacokinetic studies and environmental monitoring, where isotopic labeling minimizes interference from endogenous metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chlortetracycline-d6 (hydrochloride) involves the fermentation of Streptomyces aureofaciens, followed by purification and deuterium labeling. The fermentation liquid is purified, and hydrochloric acid is added to convert the salt. The process includes steps such as acidification, filtering, sedimentation, crystallization, extraction, washing, and drying .
Industrial Production Methods: Industrial production of chlortetracycline hydrochloride involves optimizing the fermentation process to maximize yield and purity. The use of low-temperature chilled water during acidification and sedimentation helps control the reaction temperature, reducing epimeric loss and ensuring stable product quality .
Chemical Reactions Analysis
Acid/Base Sensitivity
-
Hydrolysis : Under acidic conditions (pH < 2), the C6 hydroxyl group undergoes dehydration, forming anhydrochlortetracycline-d6. Under alkaline conditions (pH > 9), the dimethylamino group deprotonates, leading to ring-opening reactions .
-
Epimerization : The C4 dimethylamino group epimerizes at high temperatures (>40°C), producing 4-epi-chlortetracycline-d6, a less active impurity .
Photodegradation
Exposure to UV light induces:
-
Oxidative Decarboxylation : Loss of the carboxamide group at position 2, generating a naphthacene derivative.
-
Chlorine Substitution : The C7 chlorine atom may undergo photolytic displacement, forming deschloro analogs .
Degradation Products Identified via LC-HRMS :
Product | m/z (Observed) | Proposed Structure |
---|---|---|
Anhydrochlortetracycline-d6 | 427.12 | Dehydrated C6-OH |
4-Epichlortetracycline-d6 | 515.21 | C4 epimer |
Deschloro-chlortetracycline-d6 | 479.18 | C7 chlorine loss |
Spectroscopic Analysis
-
NMR : Distinct 1H
-NMR signals at δ 1.25 (s, 6H, CD3
) confirm deuterium incorporation. The absence of proton signals at C6 and C7 validates isotopic labeling . -
HRMS : Molecular ion peak at m/z 521.34 [M+H]+
matches the theoretical mass of C22
H24
ClD6
N2
O8 .
Thermal Behavior
DSC/TGA Data :
Parameter | Chlortetracycline-d6·HCl | Chlortetracycline·HCl |
---|---|---|
Melting Point (°C) | 210–215 (dec.) | 210–215 (dec.) |
Decomposition Onset (°C) | 230 | 225 |
Mass Loss (%) | 0.69 (25–230°C) | 0.85 (25–230°C) |
Deuterium slightly stabilizes the compound against thermal degradation .
Comparative Reactivity with Non-Deuterated Form
-
Reaction Kinetics : Deuterium isotope effects reduce reaction rates by 10–15% in hydrolytic and photolytic pathways due to stronger C-D bonds .
-
Metabolic Stability : In vitro studies show 20% slower hepatic metabolism for the deuterated form, attributed to reduced cytochrome P450 binding affinity .
Impurities and Byproducts
Common impurities identified during synthesis and storage:
Impurity | Source | Relative Abundance (%) |
---|---|---|
4-Epichlortetracycline-d6 | Epimerization | 0.8–1.2 |
Tetracycline-d6 | Dechlorination | 0.3–0.5 |
Anhydrochlortetracycline-d6 | Acidic hydrolysis | 1.5–2.0 |
Strict control of pH (<6.0) and temperature (<25°C) minimizes impurity formation .
Biological Interactions
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Activity
Chlortetracycline-d6 is primarily utilized for its antibacterial properties. It acts by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit, making it effective against a wide range of gram-positive and gram-negative bacteria, as well as certain protozoa .
Veterinary Medicine
This compound is widely used in veterinary medicine, particularly as a feed additive to promote growth in livestock. Its efficacy in controlling bacterial infections in animals has made it a staple in agricultural practices .
Research and Development
Chlortetracycline-d6 serves as a valuable tool in pharmacokinetic studies. The deuterated form allows for enhanced sensitivity in mass spectrometry, enabling researchers to trace drug metabolism and distribution more accurately than with non-deuterated compounds .
Analytical Chemistry Applications
Mass Spectrometry
The use of chlortetracycline-d6 in analytical chemistry is significant due to its isotopic labeling capabilities. It is often employed as an internal standard in quantitative analyses of chlortetracycline residues in biological samples and food products . This application aids in ensuring compliance with safety regulations regarding antibiotic residues.
Case Study: Residue Analysis
In a study focused on the determination of antibiotic residues in animal-based food products, chlortetracycline-d6 was used to develop sensitive analytical methods. The study highlighted the importance of accurate residue quantification for food safety, employing high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for analysis .
Pharmacokinetic Studies
Chemosterilization Research
Research has explored the use of chlortetracycline hydrochloride (including its deuterated form) for chemosterilization strategies in cattle. A study examined various dosing regimens and their effects on plasma concentrations and carrier status of Anaplasma marginale, demonstrating the potential for this compound to influence disease transmission dynamics .
Study Group | Dosage (mg/kg) | Plasma Concentration (ng/mL) | RT-PCR Results |
---|---|---|---|
Low Dose | 4.4 | 85.3 | Negative after 49 days |
Medium Dose | 11 | 214.5 | Negative after 49 days |
High Dose | 22 | 518.9 | Negative after 49 days |
Toxicology and Safety
Safety Profile
While chlortetracycline-d6 is effective against various pathogens, it is also crucial to monitor its hepatotoxicity and potential side effects when used at high doses or over extended periods . The safety profile must be carefully evaluated, especially in veterinary applications where it is administered to livestock.
Mechanism of Action
Chlortetracycline-d6 (hydrochloride) exerts its effects by inhibiting bacterial protein synthesis. It competes for the A site of the bacterial ribosome, preventing the binding of aminoacyl-tRNA. This inhibition blocks the addition of amino acids to the peptide chain, ultimately inhibiting bacterial growth and reproduction .
Comparison with Similar Compounds
Structural and Functional Analogues
Chlortetracycline Hydrochloride
- Molecular Formula : C₂₂H₂₃ClN₂O₈·HCl .
- Key Differences :
- Stability : Susceptible to photodegradation and pH-dependent hydrolysis, a limitation partially mitigated in deuterated forms due to isotopic stabilization .
Tetracycline Hydrochloride
Oxytetracycline Hydrochloride
Doxycycline-d3 Hydrochloride
Physicochemical and Analytical Properties
Degradation and Stability
- Non-deuterated tetracyclines (e.g., chlortetracycline hydrochloride) degrade rapidly under acidic conditions, forming epitoxins and other byproducts .
- Deuterated forms like chlortetracycline-d6 exhibit slower metabolic degradation in vivo due to the kinetic isotope effect, enhancing their utility in tracer studies .
Solubility and Bioavailability
- Chlortetracycline-d6 shares similar solubility profiles with its non-deuterated counterpart (e.g., soluble in water at low pH) but may exhibit minor differences in partition coefficients due to deuterium’s higher mass .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Chlortetracycline-d6 (hydrochloride) with isotopic purity?
- Synthesis involves deuterium incorporation at specific positions (e.g., six deuterium atoms) to maintain isotopic integrity. Methods include catalytic exchange or enzymatic labeling, followed by purification via HPLC or column chromatography. Validation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98%) and structural fidelity. Stability during synthesis must be monitored under controlled pH and temperature to avoid deuterium loss .
Q. How should researchers ensure the stability of Chlortetracycline-d6 (hydrochloride) during storage and handling?
- Store lyophilized forms at -20°C in airtight, light-resistant containers to prevent photodegradation. Reconstituted solutions should be used immediately or stored at -80°C for short-term use. Avoid repeated freeze-thaw cycles. Stability testing under varying conditions (e.g., pH 4–8, 25–37°C) is critical to determine shelf life. Analytical techniques like UV-Vis spectroscopy track degradation products .
Q. What analytical methods are recommended for quantifying Chlortetracycline-d6 (hydrochloride) in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in distinguishing isotopic forms. Sample preparation includes protein precipitation with acetonitrile and solid-phase extraction (SPE) to reduce matrix interference. Calibration curves using deuterated internal standards (e.g., Chlortetracycline-d6) improve accuracy in pharmacokinetic studies .
Advanced Research Questions
Q. How can isotopic effects of Chlortetracycline-d6 influence its pharmacokinetic profile compared to non-deuterated analogs?
- Deuterium substitution may alter metabolic rates (kinetic isotope effects) by stabilizing C-D bonds, potentially prolonging half-life. Comparative studies should measure plasma clearance, volume of distribution, and metabolite profiles in model organisms. Control experiments must account for batch-to-batch isotopic variability and validate bioequivalence using dual-labeling approaches .
Q. What experimental designs address contradictions in antimicrobial activity data for Chlortetracycline-d6 (hydrochloride)?
- Discrepancies may arise from differences in bacterial strain susceptibility or assay conditions (e.g., pH, cation concentrations). Use standardized broth microdilution assays (CLSI guidelines) with quality-controlled reference strains. Include non-deuterated controls to isolate isotopic effects. Replicate studies across independent labs to confirm reproducibility .
Q. How can researchers integrate Chlortetracycline-d6 into tracer studies to map bacterial resistance mechanisms?
- Employ pulse-chase experiments with Chlortetracycline-d6 to track drug uptake and efflux in resistant vs. susceptible strains. Combine with proteomics or RNA-seq to identify overexpression of efflux pumps (e.g., TetA). Isotopic labeling enables precise quantification of intracellular drug accumulation, differentiating resistance pathways from enzymatic inactivation .
Q. What strategies mitigate interference from endogenous compounds in Chlortetracycline-d6 bioanalysis?
- Optimize chromatographic separation using reverse-phase columns (C18) with gradient elution. Employ high-resolution MS (HRMS) to resolve isotopic clusters from background noise. Validate selectivity by spiking analyte-free matrices with deuterated and non-deuterated standards. Cross-validate with orthogonal methods like immunoassays .
Q. Methodological Guidance for Literature Review and Data Interpretation
Q. How should researchers conduct systematic reviews on Chlortetracycline-d6 applications in antimicrobial research?
- Use databases like PubMed and Web of Science with keywords: "deuterated tetracyclines," "isotopic labeling in pharmacokinetics," and "antimicrobial resistance mechanisms." Exclude non-peer-reviewed sources. Prioritize studies detailing experimental parameters (e.g., MIC values, LC-MS conditions) to assess data comparability .
Q. What statistical approaches resolve contradictions in dose-response relationships for Chlortetracycline-d6?
- Apply non-linear regression models (e.g., Hill equation) to EC50/IC50 data. Use meta-analysis tools to pool results from heterogeneous studies, adjusting for variables like bacterial load and incubation time. Sensitivity analysis identifies outliers driven by isotopic impurities or methodological biases .
Q. Safety and Compliance
Q. What PPE and protocols are essential for handling Chlortetracycline-d6 (hydrochloride) in vitro?
- Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation. Decontaminate spills with 70% ethanol. Follow institutional biosafety guidelines for antibiotic-resistant bacterial strains. Document waste disposal per EPA regulations for halogenated compounds .
Properties
Molecular Formula |
C22H24Cl2N2O8 |
---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-7-chloro-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1/i2D3,3D3; |
InChI Key |
QYAPHLRPFNSDNH-CXENAOOESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC(=C4[C@@]3(C)O)Cl)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origin of Product |
United States |
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